

biological evaluation of novel "5,5dimethyltetrahydrofuran-3-ol" derivatives

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

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A Comparative Guide to Novel Tetrahydrofuran-Based HIV-1 Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel tetrahydrofuran derivatives as HIV-1 protease inhibitors, with a focus on analogs of the FDA-approved drug Darunavir (DRV). The data presented is compiled from recent research and highlights key structure-activity relationships and comparative potencies.

Introduction

The tetrahydrofuran (THF) moiety, particularly the bis-THF ligand, is a cornerstone in the design of potent HIV-1 protease inhibitors.[1][2] Darunavir, a highly successful antiretroviral drug, features a prominent bis-THF group that forms strong hydrogen bonding interactions with the main-chain atoms of the HIV-1 protease active site.[2][3] This interaction is crucial for the high potency and high genetic barrier to resistance of DRV.[3] Researchers have continued to explore modifications of the bis-THF scaffold to further enhance binding affinity, improve resistance profiles, and optimize pharmacokinetic properties. This guide compares several novel derivatives and their performance against wild-type and resistant HIV-1 strains.

Comparative Biological Activity



The following tables summarize the in vitro biological activity of various tetrahydrofuran-based HIV-1 protease inhibitors. The data is presented to allow for a direct comparison of the potency of these compounds.

Table 1: Enzyme Inhibitory and Antiviral Activity of C4-Substituted Bis-THF Analogs

Compound	R	Ki (pM)	IC50 (nM)
13 (TMC-126)	Н	14	1.4
14	(R)-OCH3	2.9	2.4
15	(S)-OCH3	35	55
16	(R)-CH2Ph	73	-
17	(S)-CH2Ph	300	-

Data sourced from Ghosh et al.[1]

Table 2: Comparative Activity of Hybrid HIV-1 Protease Inhibitors

Compound	Wild-Type Ki (nM)	I50V/A71V Ki (nM)	I84V Ki (nM)
Darunavir (DRV)	0.008 ± 0.001	0.027 ± 0.006	0.021 ± 0.002
Lopinavir (LPV)	0.010 ± 0.001	0.062 ± 0.006	0.23 ± 0.02
12a	0.038 ± 0.004	0.20 ± 0.02	0.81 ± 0.06
15a	0.040 ± 0.004	0.051 ± 0.006	0.86 ± 0.09

Data sourced from Nalam et al.[3]

Table 3: HIV-1 Protease Inhibitory Activity of Novel Darunavir Analogs



Compound	Wild-Type HIV-1 PR Ki (nM)
Darunavir (DRV)	1.87
5aa	1.54
5ac	0.31
5ad	0.71
5ae	0.28
5af	1.11

Data sourced from Rehman et al.[4][5]

Structure-Activity Relationships and Key Insights

The data reveals several key trends in the structure-activity relationship (SAR) of these bis-THF derivatives:

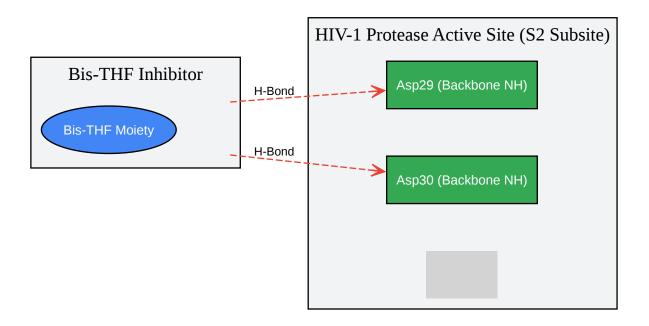
- Stereochemistry is Critical: As seen in Table 1, the stereochemistry of substituents on the bis-THF ring has a profound impact on activity. For instance, the (R)-methoxy substituted analog 14 is significantly more potent than its (S)-epimer 15.[1]
- Substituent Effects: The nature of the substituent on the bis-THF ring influences potency.
 Small, hydrogen-bond accepting groups like methoxy appear to be more favorable than bulky benzyl groups.[1]
- Hybrid Inhibitor Design: Hybrid inhibitors incorporating the bis-THF moiety from darunavir into a lopinavir-like scaffold have shown promising, albeit slightly reduced, activity compared to the parent drugs against wild-type protease. However, their activity against some resistant strains is notable.[3]
- P1' and P2' Modifications: Modifications at the P1' and P2' positions of darunavir can lead to analogs with superior inhibitory activity against wild-type HIV-1 protease. For example, compounds 5ac and 5ae demonstrated significantly lower Ki values than darunavir itself.[4]
 [5]

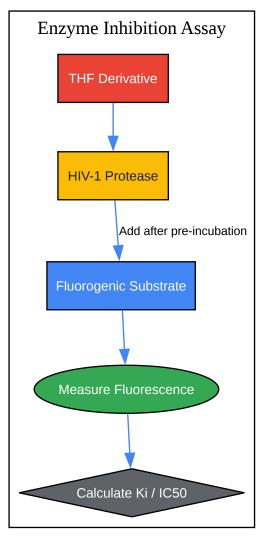


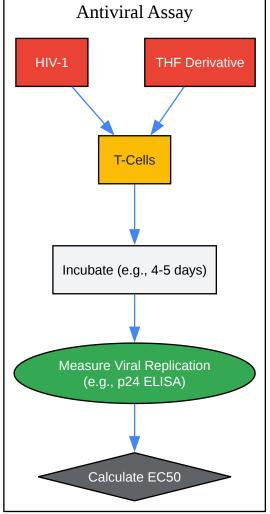
Mechanism of Action: The Role of the Bis-THF Ligand

The exceptional potency of darunavir and its analogs is largely attributed to the strong interactions between the bis-THF ligand and the backbone of the HIV-1 protease.[2][3] X-ray crystallography studies have revealed that the oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the amide nitrogens of Asp29 and Asp30 in the S2 subsite of the enzyme. [2][6] This "backbone binding" concept is a key strategy in overcoming drug resistance, as mutations in the active site are less likely to disrupt these fundamental backbone interactions. [6]











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